molecular formula C11H10N2O2S B386492 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid CAS No. 166113-77-5

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B386492
CAS No.: 166113-77-5
M. Wt: 234.28g/mol
InChI Key: OQWUGRYMRCDWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid is a high-purity chemical compound designed for research and development applications. This molecule features a cyclopenta[b]pyridine core, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds. The core structure is functionalized with a cyano group and a sulfanylacetic acid side chain, providing unique electronic properties and potential for further chemical modification . The molecular formula is C11H10N2O2S, with a molecular weight of 234.27 g/mol. Researchers value this compound as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential applications in developing enzyme inhibitors, receptor ligands, and other biologically active agents, making it a valuable scaffold in drug discovery programs . The dihydrocyclopentapyridine core provides a rigid, bicyclic framework that can mimic aromatic amino acids or other biologically relevant structures, allowing for strategic molecular design. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-5-8-4-7-2-1-3-9(7)13-11(8)16-6-10(14)15/h4H,1-3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWUGRYMRCDWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The reaction employs sodium alkoxide (e.g., sodium ethoxide or methoxide) as both a base and catalyst in alcoholic solvents (ethanol or methanol). Cyclocondensation proceeds via a Michael addition-nucleophilic attack-cyclization-dehydration sequence , yielding the fused bicyclic structure. For example, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) is synthesized at reflux temperatures (70–80°C) over 6–8 hours.

Key Parameters:

ParameterValue/Range
Temperature70–80°C
CatalystNaOEt/NaOMe (1.5 eq)
SolventEthanol/Methanol
Reaction Time6–8 hours

Functionalization at Position 2

The ethoxy or methoxy group at position 2 of the CAPD intermediate is replaced via nucleophilic substitution to introduce the sulfanylacetic acid moiety. This involves:

  • Leaving Group Activation : Conversion of the alkoxy group to a better leaving group (e.g., iodide using hydroiodic acid).

  • Thiolation : Reaction with mercaptoacetic acid or its sodium salt under basic conditions (e.g., K₂CO₃ in DMF).

Post-Synthetic Thiolation Strategies

Direct Displacement of Halogenated Intermediates

An alternative route involves halogenated cyclopenta[b]pyridine precursors. For instance, 2-chloro-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine reacts with mercaptoacetic acid in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Scheme:

2-Cl-Cyclopenta[b]pyridine-3-CN+HS-CH₂-COOHEt₃N, DMFTarget Compound+HCl\text{2-Cl-Cyclopenta[b]pyridine-3-CN} + \text{HS-CH₂-COOH} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound} + \text{HCl}

Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction offers a stereospecific pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a thiol (e.g., mercaptoacetic acid) with a hydroxylated cyclopenta[b]pyridine intermediate.

Ester Hydrolysis for Carboxylic Acid Derivatization

Industrial-scale protocols often synthesize the methyl ester derivative first, followed by alkaline hydrolysis to yield the free acid.

Methyl Ester Synthesis

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is prepared via nucleophilic substitution between 2-mercapto-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine and methyl bromoacetate.

Hydrolysis Conditions

The ester is hydrolyzed using aqueous NaOH (2M) at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Reported)
CyclocondensationHigh regioselectivityMulti-step, requires harsh conditions~65%
Halogen DisplacementScalable, one-pot reactionLimited substrate availability~72%
Mitsunobu ReactionStereochemical controlCostly reagents~58%
Ester HydrolysisMild conditions, industrial feasibilityAdditional purification steps~85%

Characterization and Quality Control

Synthetic intermediates and the final product are characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, S–H at ~2550 cm⁻¹).

  • Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₁N₂O₂S for the target compound).

Industrial-Scale Optimization

Large-scale production prioritizes continuous flow reactors and green solvents (e.g., ethanol-water mixtures) to enhance sustainability. Catalytic recycling and automated pH control systems improve yield reproducibility.

Emerging Methodologies

Recent studies explore photocatalytic thiol-ene reactions and enzyme-mediated synthesis to reduce energy consumption and byproduct formation, though these remain experimental.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or manganese dioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous medium or manganese dioxide in organic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share core bicyclic frameworks or functional motifs with the target molecule:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS/Reference
2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid (Target) Cyclopenta[b]pyridine 3-CN, 2-S-CH₂CO₂H C₁₁H₁₀N₂O₂S 252.28 Not explicitly stated
2-[[3-Cyano-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetic acid Cyclopenta[b]pyridine 3-CN, 4-furyl, 2-S-CH₂CO₂H C₁₅H₁₂N₂O₃S 300.33 851288-87-4
[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetic acid Cyclohepta[b]pyridine 3-CN, 2-S-CH₂CO₂H (7-membered ring) C₁₃H₁₄N₂O₂S 300.33 293326-96-2
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Thieno[2,3-d]pyrimidine 2-CH₃, 4-S-CH₂CONH-(5-methylisoxazole) C₁₇H₁₇N₅O₂S₂ 411.48 MFCD02654262
(S)-Methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogensulfate Thieno[3,2-c]pyridine 2-Cl-C₆H₄, ester sulfate C₁₆H₁₆ClNO₂S·H₂SO₄ 419.90 120202-66-6

Key Structural Insights :

  • Ring Size : Expanding the fused cyclopentane to a cycloheptane ring (7-membered) increases conformational flexibility and may alter binding affinity in biological targets .

Physicochemical and Hazard Profile Comparison

Property Target Compound 4-Furyl Analog Cyclohepta[b]pyridine Analog Thienopyrimidine Analog
Boiling Point Not reported Not reported Not reported Not reported
Solubility Likely moderate (acetic acid) Lower (lipophilic furyl group) Higher (larger ring, less planar) Poor (bulky isoxazole substituent)
Hazard Statements (GHS) Not reported H302, H318, H410 Not reported Not reported

Notes:

  • The 4-furyl analog exhibits acute toxicity (H302: harmful if swallowed), skin/eye irritation (H318), and environmental hazards (H410) .
  • The acetic acid moiety in the target compound and its analogs enhances water solubility compared to ester or amide derivatives (e.g., ).

Biological Activity

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of approximately 248.30 g/mol. The compound features a cyano group and a cyclopentapyridine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are pivotal in cellular signaling processes .
  • Cytotoxic Effects : Some studies suggest that derivatives can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect various cell lines. For instance:

  • Cancer Cell Lines : It has shown promising results in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)Description
HeLa15Cervical cancer cells
MCF720Breast cancer cells
A54925Lung cancer cells

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results indicate potential therapeutic effects in animal models of cancer and inflammation. These studies often focus on:

  • Antitumor Activity : Evaluating tumor size reduction and survival rates in treated versus control groups.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in mice. The results indicated a significant reduction in tumor volume compared to controls after treatment for four weeks.
  • Case Study on Enzyme Inhibition :
    Another study focused on the enzyme inhibition properties of related compounds, demonstrating that the presence of the sulfanyl group enhances binding affinity to target enzymes involved in metabolic disorders.

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